10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol
Description
10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol is a structurally complex aliphatic compound featuring a conjugated enyne system (C=C-C≡C), a secondary alcohol group at position 5, and a tetrahydropyran (oxan-2-yl) ether moiety at position 10. Structural determination of such compounds often relies on crystallographic tools like the SHELX software suite, which is widely used for refining small-molecule structures .
Properties
CAS No. |
823792-10-5 |
|---|---|
Molecular Formula |
C15H24O3 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
10-(oxan-2-yloxy)dec-1-en-6-yn-5-ol |
InChI |
InChI=1S/C15H24O3/c1-2-3-9-14(16)10-5-4-7-12-17-15-11-6-8-13-18-15/h2,14-16H,1,3-4,6-9,11-13H2 |
InChI Key |
SBMWMTIMYDWZPG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(C#CCCCOC1CCCCO1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be introduced through the reaction of a suitable diol with a dihydropyran derivative.
Enyne Formation: The enyne moiety is formed by coupling an alkyne with an alkene under specific conditions, such as using a palladium catalyst.
Hydroxyl Group Introduction: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The enyne moiety can be reduced to form an alkene or alkane.
Substitution: The oxane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium hydride or organolithium reagents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted oxane derivatives.
Scientific Research Applications
10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The enyne moiety may participate in electron transfer reactions, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The compound’s key functional groups are compared below with analogous molecules from the provided evidence:
Key Observations :
- Ether Linkages: The target compound’s oxan-2-yl ether resembles the glycosidic ethers in rutin, though the latter are part of a sugar moiety in a flavonoid context. Cyclic ethers enhance solubility in polar solvents compared to aliphatic ethers .
- Alcohol vs. Phenolic Groups: Unlike phenolic acids (e.g., ferulic acid in ), the target’s secondary alcohol lacks aromaticity, reducing its acidity (pKa ~15–16 vs. phenolic pKa ~10) .
- Enyne System: The conjugated enyne is rare in the cited evidence. By contrast, highlights amide and thiazolidinone groups, which prioritize hydrogen-bonding interactions over unsaturated reactivity .
Physicochemical Properties
Hypothetical data based on structural analogs:
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